molecular formula C55H77N13O14S2 B037538 (Pro7)-Neurokinin B CAS No. 120814-48-4

(Pro7)-Neurokinin B

Cat. No.: B037538
CAS No.: 120814-48-4
M. Wt: 1208.4 g/mol
InChI Key: TTWKWWRHWRUGFW-GMIRWQTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pro7)-Neurokinin B, also known as NKB, is a neuropeptide that plays a crucial role in the regulation of various physiological processes, including reproductive function, pain perception, and cardiovascular function. This peptide belongs to the tachykinin family of peptides and is synthesized in the hypothalamus and other regions of the brain.

Mechanism of Action

(Pro7)-Neurokinin B binds to the neurokinin 3 receptor (NK3R) and activates a G protein-coupled receptor (GPCR) signaling pathway. The activation of NK3R leads to the activation of phospholipase C (PLC), which in turn activates the inositol triphosphate (IP3) and diacylglycerol (DAG) signaling pathways. The activation of these signaling pathways leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC).
Biochemical and Physiological Effects:
The activation of NK3R by this compound leads to various biochemical and physiological effects. These include the release of GnRH, modulation of LH and FSH secretion, regulation of pain perception, and modulation of cardiovascular function. This compound has also been shown to play a role in the regulation of body temperature and food intake.

Advantages and Limitations for Lab Experiments

The use of (Pro7)-Neurokinin B in lab experiments has several advantages. It is a highly specific peptide that binds to the NK3R with high affinity, making it an ideal tool for studying the role of NK3R in various physiological processes. However, the use of this compound in lab experiments has some limitations. The synthesis of this compound is a complex process that requires specialized equipment and expertise. Moreover, the use of this compound in lab experiments is limited by its high cost.

Future Directions

There are several future directions for the study of (Pro7)-Neurokinin B. One of the future directions is the development of novel drugs that target the NK3R for the treatment of various diseases. Another future direction is the study of the role of this compound in the regulation of other physiological processes, such as stress response and immune function. Moreover, the development of new methods for the synthesis of this compound may facilitate its use in lab experiments and clinical applications.
Conclusion:
In conclusion, this compound is a neuropeptide that plays a crucial role in the regulation of various physiological processes. The synthesis of this compound involves the use of SPPS or SPPS, and the final product is purified using HPLC. This compound binds to the NK3R and activates a GPCR signaling pathway, leading to various biochemical and physiological effects. The use of this compound in lab experiments has several advantages, but it is limited by its high cost and the complexity of its synthesis. There are several future directions for the study of this compound, including the development of novel drugs and the study of its role in other physiological processes.

Synthesis Methods

The synthesis of (Pro7)-Neurokinin B involves the use of solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in SPPS, the peptide is synthesized in solution. The synthesis of this compound involves the use of various protecting groups to protect the functional groups of the amino acids during the synthesis process. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure form of the peptide.

Scientific Research Applications

(Pro7)-Neurokinin B has been extensively studied for its role in various physiological processes. It has been shown to play a critical role in the regulation of reproductive function, including the release of gonadotropin-releasing hormone (GnRH) and the modulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. Moreover, this compound has been implicated in the regulation of pain perception and cardiovascular function.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H77N13O14S2/c1-31(2)22-38(50(77)62-36(47(57)74)17-20-83-3)61-44(69)29-59-54(81)43-16-11-19-68(43)55(82)42(24-33-14-9-6-10-15-33)67-51(78)39(23-32-12-7-5-8-13-32)64-53(80)41(27-46(72)73)66-52(79)40(25-34-28-58-30-60-34)65-49(76)37(18-21-84-4)63-48(75)35(56)26-45(70)71/h5-10,12-15,28,30-31,35-43H,11,16-27,29,56H2,1-4H3,(H2,57,74)(H,58,60)(H,59,81)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,76)(H,66,79)(H,67,78)(H,70,71)(H,72,73)/t35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWKWWRHWRUGFW-GMIRWQTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H77N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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